7,2'-Dihydroxyflavone

Vue d'ensemble

Description

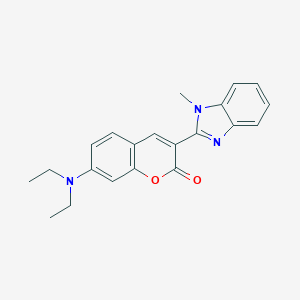

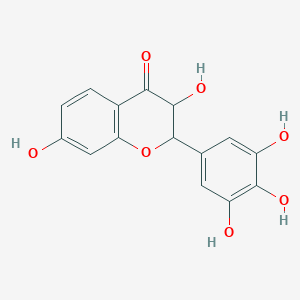

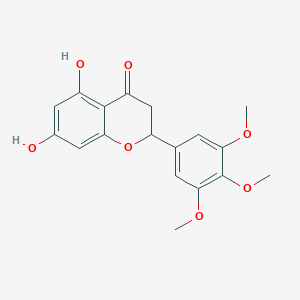

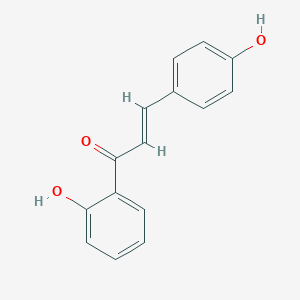

7,2’-Dihydroxyflavone (également connu sous le nom de 7,2’-DHF) est un composé flavonoïde. Il peut être isolé des racines de Glycyrrhiza uralensis Cette poudre cristalline jaune présente diverses activités biologiques, notamment des effets antioxydants, anti-inflammatoires, anticancéreux et neuroprotecteurs .

Applications De Recherche Scientifique

Chemistry::

Antioxidant: 7,2’-DHF scavenges free radicals, protecting cells from oxidative damage.

Flavonoid Research: It contributes to our understanding of flavonoid chemistry.

Neuroprotection: 7,2’-Dihydroxyflavone promotes neurogenesis and protects against neurodegeneration.

Anti-Inflammatory: It modulates inflammatory pathways.

Cancer Research: Studies explore its potential in cancer prevention and treatment.

Cosmetics: 7,2’-DHF’s antioxidant properties make it relevant for skincare products.

Pharmaceuticals: Research investigates its role in drug development.

Mécanisme D'action

Le 7,2’-Dihydroxyflavone exerce ses effets en :

Safety and Hazards

Analyse Biochimique

Biochemical Properties

7,2’-Dihydroxyflavone plays a crucial role in biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key interactions is with the tropomyosin receptor kinase B (TrkB), where 7,2’-Dihydroxyflavone acts as an agonist, promoting receptor dimerization and autophosphorylation . This interaction triggers downstream signaling pathways that are essential for neuronal survival and plasticity. Additionally, 7,2’-Dihydroxyflavone has been shown to inhibit pyridoxal phosphatase, an enzyme involved in the regulation of vitamin B6 levels . This inhibition can lead to increased levels of pyridoxal 5’-phosphate, the active form of vitamin B6, which is crucial for various metabolic processes.

Cellular Effects

The effects of 7,2’-Dihydroxyflavone on cellular processes are profound. It has been demonstrated to enhance the survival and function of neurons by mimicking the effects of brain-derived neurotrophic factor (BDNF) . This compound influences cell signaling pathways, particularly those involving TrkB, leading to increased phosphorylation and activation of downstream effectors such as PI3K/Akt and MAPK . These pathways are critical for cell survival, differentiation, and synaptic plasticity. Furthermore, 7,2’-Dihydroxyflavone has been shown to modulate gene expression, promoting the expression of antioxidant proteins like Nrf2 and heme oxygenase 1 (HO-1), which protect cells from oxidative stress .

Molecular Mechanism

At the molecular level, 7,2’-Dihydroxyflavone exerts its effects through several mechanisms. Its binding to the TrkB receptor induces receptor dimerization and autophosphorylation, which activates downstream signaling pathways . Additionally, 7,2’-Dihydroxyflavone inhibits pyridoxal phosphatase, leading to increased levels of pyridoxal 5’-phosphate . This inhibition is achieved through direct binding to the enzyme, which prevents its activity. The compound also influences gene expression by activating the Nrf2 pathway, which enhances the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,2’-Dihydroxyflavone have been observed to change over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to metabolic degradation . In vitro studies have shown that 7,2’-Dihydroxyflavone can maintain its neuroprotective effects for several hours, but these effects may decrease as the compound is metabolized . Long-term studies in vivo have demonstrated that chronic administration of 7,2’-Dihydroxyflavone can lead to sustained improvements in cognitive function and neuronal health .

Dosage Effects in Animal Models

The effects of 7,2’-Dihydroxyflavone vary with different dosages in animal models. Low to moderate doses have been shown to enhance cognitive function and provide neuroprotection without significant adverse effects . High doses can lead to toxicity, manifesting as liver and kidney damage in some cases . The therapeutic window for 7,2’-Dihydroxyflavone is relatively wide, but careful dosing is essential to avoid potential toxic effects.

Metabolic Pathways

7,2’-Dihydroxyflavone is involved in several metabolic pathways. It undergoes metabolism primarily through glucuronidation and sulfation, which facilitate its excretion from the body . The compound also interacts with various enzymes, including cytochrome P450 enzymes, which can influence its metabolic rate and bioavailability . These interactions can affect the overall efficacy and duration of 7,2’-Dihydroxyflavone’s effects.

Transport and Distribution

The transport and distribution of 7,2’-Dihydroxyflavone within cells and tissues are mediated by several transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 7,2’-Dihydroxyflavone is transported by organic cation transporters (OCTs) and organic anion-transporting polypeptides (OATPs) . These transporters facilitate the compound’s uptake and distribution to various cellular compartments.

Subcellular Localization

7,2’-Dihydroxyflavone is localized to several subcellular compartments, including the cytoplasm and nucleus . Its localization is influenced by post-translational modifications, such as phosphorylation, which can affect its activity and function. In the nucleus, 7,2’-Dihydroxyflavone can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses to stress .

Méthodes De Préparation

Voies de Synthèse::

Isolation de Glycyrrhiza uralensis: 7,2’-Dihydroxyflavone peut être extrait des racines de Glycyrrhiza uralensis.

Synthèse Chimique: Bien qu’il ne soit pas couramment synthétisé, des méthodes chimiques peuvent produire du 7,2’-DHF.

Production Industrielle:: Les méthodes de production à l’échelle industrielle du 7,2’-Dihydroxyflavone sont limitées en raison de son occurrence naturelle. La recherche continue d’explorer des voies de synthèse efficaces.

Analyse Des Réactions Chimiques

Le 7,2’-Dihydroxyflavone subit diverses réactions chimiques :

Oxydation: Il peut être oxydé dans des conditions spécifiques.

Réduction: Les réactions de réduction peuvent modifier sa structure.

Substitution: Des substituants peuvent être introduits à différentes positions.

Réactifs Communs: Des réactifs tels que le peroxyde d’hydrogène (H₂O₂), des agents réducteurs et des acides de Lewis sont utilisés.

Principaux Produits: Les produits spécifiques dépendent des conditions de réaction et des substituants.

4. Applications de la Recherche Scientifique

Chimie::Antioxydant: Le 7,2’-DHF piège les radicaux libres, protégeant les cellules des dommages oxydatifs.

Recherche sur les Flavonoïdes: Il contribue à notre compréhension de la chimie des flavonoïdes.

Neuroprotection: Le 7,2’-Dihydroxyflavone favorise la neurogenèse et protège contre la neurodégénérescence.

Anti-inflammatoire: Il module les voies inflammatoires.

Recherche sur le Cancer: Des études explorent son potentiel dans la prévention et le traitement du cancer.

Cosmétiques: Les propriétés antioxydantes du 7,2’-DHF le rendent pertinent pour les produits de soin de la peau.

Pharmaceutiques: La recherche étudie son rôle dans le développement de médicaments.

Comparaison Avec Des Composés Similaires

Bien que le 7,2’-Dihydroxyflavone soit unique dans ses propriétés, d’autres flavonoïdes partagent des similitudes structurelles. Voici quelques composés similaires :

7,4’-Dihydroxyflavone (7,4’-DHF): Dérivé de Glycyrrhiza uralensis, il présente également des activités biologiques intéressantes.

Autres Flavonoïdes: La quercétine, le kaempférol et l’apigénine sont des composés apparentés.

Propriétés

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGPQONICGTVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419806 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-66-9 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.